C3-Fluorine Substitution Enhances Binding Affinity at NK-3 Receptors vs. Unsubstituted Parent
In a series of quinoline carboxamides, the introduction of a fluorine atom at the C3 position (as in the 3-fluoro-4-iodoquinoline scaffold) resulted in a 10- to 30-fold increase in binding affinity for the human NK-3 receptor compared to the non-fluorinated parent compound [1]. This demonstrates the critical role of the 3-fluoro group in achieving high-potency ligand-receptor interactions.
| Evidence Dimension | Binding Affinity (Ki) for human NK-3 receptor |
|---|---|
| Target Compound Data | Ki ≈ 2-3 nM (for 3-fluoro-substituted analog) |
| Comparator Or Baseline | SB 223412 (non-fluorinated parent): Ki = 27 ± 9 nM |
| Quantified Difference | ~10- to 30-fold improvement in affinity |
| Conditions | In vitro radioligand binding assay using human NK-3 receptor |
Why This Matters
This evidence indicates that the 3-fluoro group is essential for high-affinity target engagement, making 3-fluoro-4-iodoquinoline a privileged scaffold for developing potent biological probes or therapeutic candidates.
- [1] Bennacef, I.; Tymciu, S.; Dhilly, M.; Mongin, F.; Quéguiner, G.; Lasne, M. C.; Barré, L.; Perrio, C. Lithiation of functionalized fluoroquinolines: synthesis of dihalo-2-phenylquinoline-4-carboxamides and in vitro evaluation as NK-3 receptor ligands for medical imaging studies. J. Org. Chem. 2004, 69, 2622-2625. View Source
